molecular formula C8H9NO3 B104335 4-Amino-3-methoxybenzoic acid CAS No. 2486-69-3

4-Amino-3-methoxybenzoic acid

Cat. No. B104335
CAS RN: 2486-69-3
M. Wt: 167.16 g/mol
InChI Key: JNFGLYJROFAOQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from different base materials. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid starts from 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps to achieve the final product with a total yield of 24.5% . Similarly, the synthesis of p-aminobenzoic acid diamides is based on reactions involving carboxyl chloride and various amines . These methods suggest possible pathways that could be adapted for the synthesis of 4-amino-3-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is determined using various spectroscopic techniques. For example, the structure of a compound synthesized from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one was confirmed by crystallization and space group analysis . In another study, the structure of 4-amino-5-chloro-2-methoxybenzoic acid was optimized using density functional theory, and its vibrational frequencies were compared with experimental data . These analyses provide a framework for understanding the molecular structure of 4-amino-3-methoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include sulfonation, diazo coupling, hydrolysis, and salting out, as demonstrated in the preparation of 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium . These reactions are crucial for modifying the functional groups and achieving the desired chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods such as FTIR, FT-Raman, UV, and NMR. For example, the spectroscopic analysis of 4-amino-5-chloro-2-methoxybenzoic acid provided insights into its fundamental modes, combination and overtone bands, and helped determine its HOMO-LUMO energies and nonlinear optical properties . These studies are indicative of the types of properties that could be expected for 4-amino-3-methoxybenzoic acid.

Scientific Research Applications

1. Antagonism in Neuropharmacology

4-Amino-3-methoxybenzoic acid derivatives have shown potential in neuropharmacology. For instance, 4-amino-3-(5-methoxybenzo[b]furan-2-yl)butanoic acid (MBFG) demonstrated the ability to reduce presynaptic depression by baclofen in spinal interneurons, indicating its role as a GABAB receptor antagonist. This property may be useful for investigating the structure-activity relationships of central and peripheral baclofen receptors (Beattie et al., 1989).

2. Enzymatic Interactions

Research involving the enzymatic interaction of substrates with 4-methoxybenzoate O-demethylating enzyme systems from Pseudomonas putida identified 4-methoxybenzoate as a preferred substrate. The enzyme system also acted on various para-substituted benzoic acid derivatives, including N-methyl-4-aminobenzoate. This points to potential biotechnological applications in biotransformation and metabolic studies (Bernhardt et al., 1973).

3. Chemical Synthesis

The compound has been used as an intermediate in chemical syntheses, such as in the production of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride. This highlights its utility in the synthesis of complex organic compounds (Wang Yu, 2008).

4. Glycosidase and Phosphorylase Inhibition

Compounds isolated from Cyclocarya paliurus, including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, exhibited significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. This suggests potential therapeutic applications in diabetes and metabolic disorders (Li et al., 2008).

5. Controlled Release in Flavor Encapsulation

4-Hydroxy-3-methoxybenzoic acid (vanillic acid) was intercalated into layered double hydroxide (LDH) to produce nanohybrids for controlled release of flavor, indicating its applications in food technology and nanomaterials (Hong et al., 2008).

6. Thermodynamic Properties

Studies on the vapor pressures and thermodynamic properties of aminomethoxybenzoic acids, including 4-amino-3-methoxybenzoic acid, provide valuable data for understanding their physical and chemical behavior, important in various industrial and scientific applications (Monte et al., 2010).

7. Biotransformation Studies

Investigations into the biotransformation of veratric acid (a related compound) using the incubated hen’s egg model identified metabolites including 4-hydroxy-3-methoxybenzoic acid. This contributes to the understanding of the metabolic fate of such compounds (Kiep et al., 2014).

8. Novel Copolymer Synthesis

The synthesis of novel polyaniline-3-amino-4-methoxybenzoic acid copolymers for the separation and recovery of Pd(II) from automotive catalysts highlights the potential of 4-amino-3-methoxybenzoic acid derivatives in environmental applications and material science (Zhong et al., 2017).

9. Oligodeoxyribonucleotide Synthesis

3-Methoxy-4-phenoxybenzoyl group, a derivative, has been used for amino protection in the synthesis of oligodeoxyribonucleotides, suggesting applications in molecular biology and genetics (Mishra & Misra, 1986).

Future Directions

Future research could explore the potential applications of 4-Amino-3-methoxybenzoic acid in various fields. For instance, its use as an adsorbent for the separation and recovery of Pd(II) from a mixed solution containing Pt, Pd, and Rh could be further investigated .

properties

IUPAC Name

4-amino-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFGLYJROFAOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302086
Record name 4-Amino-3-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-methoxybenzoic acid

CAS RN

2486-69-3
Record name 2486-69-3
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Record name 4-Amino-3-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-methoxybenzoic acid
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Synthesis routes and methods

Procedure details

Following a procedure analogous to Example 12, 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid (230 mg, 0.86 mmol) and methyl 4-amino-3-methoxybenzoate (310 mg, 1.38 mM) [obtained by esterification of 4-amino-3-methoxybenzoic acid (Aldrich) with MeOH/AcC1]provides 269 mg (73%) of product; mp 278° C. dec. Saponification of 100 mg of methyl 3-methoxy-4-[[[5-methoxy-3-(1-methylethoxy)benzo [b]thien-2-yl]carbonyl]amino]benzoate gives 48 mg (50%) of product; mp 278°-281° C. dec.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid
Quantity
230 mg
Type
reactant
Reaction Step Two
Quantity
310 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
MJS Monte, ARRP Almeida… - Journal of Chemical & …, 2010 - ACS Publications
… 375.17) K; 3-amino-4-methoxybenzoic acid, between (379.67 and 399.18) K; 3-amino-5-methoxybenzoic acid, between (380.16 and 400.18) K; and 4-amino-3-methoxybenzoic acid, …
Number of citations: 57 pubs.acs.org
J Black - 2016 - search.proquest.com
… Crash-cooling crystallisation experiments were performed using two additives: 4-amino-3-nitrobenzoic acid, and 4-amino-3-methoxybenzoic acid. Results showed that alpha PABA …
Number of citations: 3 search.proquest.com
JFB Black, AJ Cruz-Cabeza, RJ Davey… - Crystal Growth & …, 2018 - ACS Publications
… growth kinetics of the α and β polymorphs of p-aminobenzoic acid (pABA) in the presence of two additives: 4-amino-3-nitrobenzoic acid (ANBA) and 4-amino-3-methoxybenzoic acid (…
Number of citations: 27 pubs.acs.org
T KITAGAWA, T SHIMOZONO, T AIKAWA… - Chemical and …, 1981 - jstage.jst.go.jp
… 4-chloro-3-nitrobenzoic acid according to the method of Wang”) 3-Amin0-4-methoxybenzoic acid,11) 3-amino—4—dimethylaminobenzoic acid“) and 4—amino~3-methoxybenzoic acid“…
Number of citations: 201 www.jstage.jst.go.jp
JL Simonsen, MG Rau - Journal of the Chemical Society, Transactions, 1917 - pubs.rsc.org
RECENTLY, Gibson, Simonsen, and Rau (this vol., p. 69) gave an account of the nitration of 2-acetylamino-3: 4-dimethoxybenzoic acid and 3-acetylaminoveratrole, and since the …
Number of citations: 2 pubs.rsc.org
D Pirone - Smart controlled release membranes - tdx.cat
… 4-Amino-3-methoxybenzoic acid (TCI, Tokyo Chemical … acid (AZO1), 12 mmol of 4-Amino-3-methoxybenzoic acid, 80 … The 4-amino-3-methoxybenzoic acid was chosen to give the …
Number of citations: 2 www.tdx.cat
D Pirone, NAG Bandeira, B Tylkowski, E Boswell… - Polymers, 2020 - mdpi.com
… was chosen with p-Cresol and 4-amino-3-methoxybenzoic acid as precursors. In this specific … The 4-amino-3-methoxybenzoic acid was chosen to give the molecule the desired …
Number of citations: 11 www.mdpi.com
JG Park, KJ Langenwalter, CA Weinbaum… - Journal of …, 2004 - ACS Publications
… 4-Amino-3-methoxybenzoic Acid 2,5-Dioxopyrrolidin-1-yl Ester, 1{8}. To a stirred solution of 5.41 g (32.4 mmol) of 4-amino-3-methoxybenzoic acid … of 4-amino-3-methoxybenzoic acid in …
Number of citations: 27 pubs.acs.org
DF Shi, TD Bradshaw, S Wrigley… - Journal of medicinal …, 1996 - ACS Publications
… Using 4-amino-3-methoxybenzoic acid (12, R 2 = 3-OMe) as the acid component gave a mixture of five products. However, this route can be applied for the synthesis of the 2-(4-…
Number of citations: 498 pubs.acs.org
Y Wang, B Schnell, R Müller, TP Begley - Methods in Enzymology, 2018 - Elsevier
… To a stirred solution of 4-amino-3-methoxybenzoic acid (AMB, 1, 306 mg, 2.0 mmol) in 10 mL of dry THF was added N-hydroxysuccinimide (NHS, 230 mg, 2.0 mmol), followed by N,N′-…
Number of citations: 9 www.sciencedirect.com

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